molecular formula C23H21ClN4O3 B2939179 2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539848-40-3

2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2939179
CAS RN: 539848-40-3
M. Wt: 436.9
InChI Key: NQCJDPIRJVSIFA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a [1,2,4]triazolo[5,1-b]quinazolin core, which is a bicyclic structure containing nitrogen atoms. This core is substituted at the 2 and 9 positions with a 3-chlorophenyl group and a 3,4-dimethoxyphenyl group, respectively .


Chemical Reactions Analysis

As a nitrogen-containing heterocyclic compound, it could potentially undergo a variety of reactions. The chlorine atom on the phenyl ring could be replaced in a nucleophilic aromatic substitution reaction. The methoxy groups could potentially be demethylated under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As a nitrogen-containing heterocyclic compound, it is likely to have a relatively high melting point and be soluble in polar solvents. The presence of the chloro and methoxy substituents will also influence its properties .

Scientific Research Applications

Synthesis and Chemical Properties

Research into the synthesis of compounds related to "2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one" has led to the development of various novel heterocyclic compounds. These studies primarily focus on the design and synthesis of quinazolinone derivatives, showcasing the chemical versatility and potential for further pharmacological exploration. Notable works include the synthesis of novel [1,2,4]triazoloquinazolin-5(4H)-ones through Dimroth rearrangement, highlighting the compound's structural significance and potential as a chemical scaffold for further drug development (Hsu et al., 2008).

Antihistaminic Activity

Several studies have been conducted on the antihistaminic properties of quinazolinone derivatives. These compounds have been synthesized and evaluated for their potential as H1-antihistaminic agents. For example, novel 4-butyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have shown significant in vivo H1-antihistaminic activity, with some compounds demonstrating comparable potency to chlorpheniramine maleate, a reference antihistamine drug. This research suggests that such compounds could serve as prototypes for new classes of antihistamines (Alagarsamy et al., 2008).

Antimicrobial Activity

The antimicrobial potential of quinazolinone derivatives has also been a subject of investigation. Compounds fused with [1,2,4]-triazole, [1,2,4]-triazine, and [1,2,4,5]-tetrazine rings have demonstrated significant antibacterial and antifungal activities against a range of pathogens, including gram-negative and gram-positive bacteria, as well as fungi. This indicates the therapeutic potential of quinazolinone derivatives in treating microbial infections (Pandey et al., 2009).

Structural Analysis

Structural analysis of quinazolinone derivatives provides insight into their chemical behavior and potential interactions with biological targets. Studies on hydrogen-bonded dimers and pi-stacked chains of hydrogen-bonded dimers of related compounds offer valuable information on the molecular arrangements that could influence their biological activity and solubility (Cruz et al., 2006).

Mechanism of Action

While the specific mechanism of action for this compound is not known, similar compounds have been found to have biological activity. For example, some [1,2,4]triazolo[5,1-b]quinazolin derivatives have been found to inhibit CDK2, a protein kinase involved in cell cycle regulation .

properties

IUPAC Name

2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3/c1-30-18-10-9-13(12-19(18)31-2)21-20-16(7-4-8-17(20)29)25-23-26-22(27-28(21)23)14-5-3-6-15(24)11-14/h3,5-6,9-12,21H,4,7-8H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCJDPIRJVSIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)NC4=NC(=NN24)C5=CC(=CC=C5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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